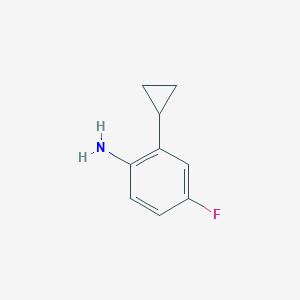

2-Cyclopropyl-4-fluoroaniline

描述

Structure

3D Structure

属性

IUPAC Name |

2-cyclopropyl-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZFBDMDLZPLCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Cyclopropyl 4 Fluoroaniline and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. For 2-Cyclopropyl-4-fluoroaniline, the most logical and widely employed retrosynthetic disconnection involves cleaving the carbon-carbon bond between the cyclopropyl (B3062369) ring and the aniline (B41778) core. This disconnection points towards a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling, as a highly effective method for the formation of this bond.

This strategy identifies two key precursors: a halogenated 4-fluoroaniline (B128567) derivative and a cyclopropyl-containing synthon, typically cyclopropylboronic acid or its esters. The Suzuki-Miyaura coupling is well-suited for this transformation due to its mild reaction conditions and broad functional group tolerance, which are crucial for handling the potentially sensitive amino group on the aniline ring.

An alternative, though less common, retrosynthetic approach would involve the direct cyclopropanation of a pre-functionalized 4-fluoroaniline derivative. This strategy is more atom-economical but can present challenges in terms of regioselectivity and functional group compatibility.

Precursor Synthesis and Starting Material Derivatization

The successful synthesis of this compound via cross-coupling is contingent upon the efficient preparation of its key precursors.

The synthesis of ortho-halogenated 4-fluoroanilines is a critical first step. These compounds serve as the electrophilic partner in the subsequent cross-coupling reaction. Both bromo and iodo derivatives are commonly used, with the choice often depending on reactivity and commercial availability.

Synthesis of 2-Bromo-4-fluoroaniline (B89589):

A straightforward method for the synthesis of 2-bromo-4-fluoroaniline involves the direct bromination of 4-fluoroaniline. A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). This reaction proceeds with high regioselectivity, affording the desired ortho-brominated product in excellent yields. acs.orgbeilstein-journals.org

| Starting Material | Reagent | Solvent | Product | Yield |

| 4-Fluoroaniline | N-Bromosuccinimide (NBS) | DMF | 2-Bromo-4-fluoroaniline | ~95% |

Synthesis of 4-Fluoro-2-iodoaniline:

The iodination of 4-fluoroaniline can be achieved using molecular iodine in the presence of a base, such as calcium carbonate, in a biphasic solvent system of ether and water. The reaction requires heating at reflux to proceed to completion. The product, 4-fluoro-2-iodoaniline, can then be isolated and purified by steam distillation and recrystallization. nih.gov

| Starting Material | Reagents | Solvents | Product |

| 4-Fluoroaniline | Iodine, Calcium Carbonate | Ether, Water | 4-Fluoro-2-iodoaniline |

Cyclopropylboronic acid is the most common nucleophilic partner for the Suzuki-Miyaura coupling to introduce the cyclopropyl group. Its synthesis can be achieved through several methods.

A prevalent and efficient method involves the reaction of a cyclopropyl Grignard reagent with a trialkyl borate, such as trimethyl borate, followed by acidic workup. The cyclopropylmagnesium bromide is typically prepared in situ from cyclopropyl bromide and magnesium turnings in an appropriate solvent like tetrahydrofuran (B95107) (THF).

| Starting Material | Reagents | Solvent | Product |

| Cyclopropyl bromide | 1. Magnesium, 2. Trimethyl borate, 3. HCl (aq) | THF | Cyclopropylboronic acid |

Direct Cyclopropanation Strategies for Aromatic Systems

While cross-coupling reactions represent a robust and reliable method, direct cyclopropanation of the aniline ring offers a more convergent synthetic route. These methods often rely on transition metal catalysis to activate C-H bonds or to facilitate the transfer of a carbene equivalent.

Although not directly applicable to the synthesis of this compound from an aniline starting material, the principles of catalytic cyclopropanation of alkene precursors are foundational to the development of direct C-H cyclopropanation methods.

Palladium-catalyzed reactions have been explored for the direct functionalization of C-H bonds, including cyclopropanation. While direct palladium-catalyzed cyclopropanation of an unactivated aniline C-H bond is challenging, the use of directing groups can facilitate this transformation. For instance, the amino group of an aniline derivative can be modified to act as a directing group, guiding the palladium catalyst to a specific C-H bond for activation and subsequent reaction with a cyclopropanating agent.

Rhodium catalysts have also shown promise in C-H activation-initiated cyclopropanation reactions. acs.org For example, Rh(III) catalysts can mediate the cyclopropanation of alkenes initiated by the C-H activation of a directing group-containing substrate. While not a direct cyclopropanation of the aniline ring itself, these methodologies demonstrate the potential for transition metal catalysts to effect complex C-C bond formations via C-H activation, paving the way for the development of more direct routes to compounds like this compound.

Catalytic Cyclopropanation of Alkene Precursors

Photoredox Catalysis in Cyclopropanation

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of cyclopropane (B1198618) rings under mild conditions with high functional group tolerance. nih.govresearchgate.net This methodology often proceeds through radical intermediates, offering a distinct mechanistic pathway compared to traditional methods. nih.gov In the context of synthesizing cyclopropyl aniline derivatives, photoredox catalysis can be applied to the cyclopropanation of appropriately substituted olefins.

The general mechanism involves a photocatalyst that, upon excitation by visible light, engages in a single-electron transfer (SET) with a suitable precursor. This generates a radical species that can then react with an alkene to initiate the cyclopropanation cascade. A key advantage is the ability to generate radicals in an operationally simple manner, avoiding harsh reagents that are incompatible with sensitive functional groups like amines or anilines. nih.gov Research has demonstrated the successful development of reagents for the redox-neutral cyclopropanation of olefins under these mild, photocatalytic conditions. nih.gov This approach is noted for its excellent functional group compatibility, even tolerating acidic ammonium (B1175870) chloride salts, carboxylic acids, and basic heterocycles. nih.gov Mechanistic studies suggest that the reaction can proceed via a rapid anionic 3-exo-tet ring closure, a pathway consistent with both experimental and computational data. nih.gov While direct photoredox cyclopropanation on an aniline precursor is a sophisticated approach, another strategy involves the photoredox-catalyzed ring-opening functionalization of aryl cyclopropanes, which can be converted into reactive radical cation intermediates. researchgate.net

| Component | Role | Example | Reference |

|---|---|---|---|

| Photocatalyst | Absorbs visible light to initiate electron transfer | Organic dyes (e.g., 4-CzIPN), Iridium or Ruthenium complexes | researchgate.net |

| Cyclopropanating Agent | Source of the methylene (B1212753) group (C1 unit) | Diiodomethane (B129776), Diazo compounds | nih.govresearchgate.net |

| Substrate | Alkene precursor to be cyclopropanated | Vinyl-substituted anilines or protected derivatives | nih.gov |

| Light Source | Energy input for photocatalyst excitation | Blue LEDs | researchgate.net |

Simmons-Smith Reaction and its Derivatives

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity. wikipedia.orgnih.gov The reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which reacts with an alkene in a concerted, cheletropic manner to form the cyclopropane ring. wikipedia.orgorganicchemistrytutor.com A key feature of this reaction is that the stereochemistry of the alkene is preserved in the cyclopropane product. wikipedia.org

The classical Simmons-Smith reagent (ICH₂ZnI) often requires a directing group, such as a hydroxyl on an allylic alcohol, to achieve high selectivity. organic-chemistry.org To overcome this limitation and improve reactivity with unfunctionalized alkenes, several modifications have been developed.

Furukawa Modification : This popular variant uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple. thermofisher.com The resulting reagent is often more reactive and soluble, leading to improved yields and applicability for a broader range of alkenes, including unfunctionalized ones. wikipedia.orgthermofisher.com

Charette Modification : This involves the use of dioxaborolane ligands to create chiral catalysts for asymmetric cyclopropanation, enabling the synthesis of enantiomerically enriched cyclopropanes.

Shi Modification : This modification utilizes a chiral ligand derived from a fructose (B13574) to achieve catalytic asymmetric cyclopropanation of allylic alcohols.

For the synthesis of a this compound precursor, the Simmons-Smith reaction or its derivatives could be applied to a corresponding 2-vinyl-4-fluoroaniline, where the vinyl group is converted into the desired cyclopropyl ring. The directing effect of the aniline nitrogen or a protected form could influence the stereochemical outcome of the reaction.

| Reaction Variant | Key Reagents | Primary Application/Advantage | Reference |

|---|---|---|---|

| Classic Simmons-Smith | CH₂I₂, Zn(Cu) | General cyclopropanation, often directed by polar groups. | wikipedia.orgthermofisher.com |

| Furukawa Modification | CH₂I₂, Et₂Zn | Increased reactivity, suitable for unfunctionalized alkenes. | wikipedia.orgthermofisher.com |

| Charette Asymmetric | CH₂I₂, Et₂Zn, Chiral Dioxaborolane | Enantioselective cyclopropanation of allylic alcohols. |

Kulinkovich Reaction and Related Cyclopropanation Approaches

The Kulinkovich reaction provides a distinct route to cyclopropanes, originally developed for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide. wikipedia.orgorganic-chemistry.org The mechanism involves the in-situ formation of a titanacyclopropane intermediate from the reaction of the titanium alkoxide with at least two equivalents of a Grignard reagent that has β-hydrogens (e.g., ethyl or propyl magnesium bromide). organic-chemistry.orgyoutube.com This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol (B106826) product. organic-chemistry.org

Of particular relevance to the synthesis of cyclopropyl anilines are modifications of the Kulinkovich reaction that use nitrogen-containing substrates. These variations allow for the direct synthesis of cyclopropylamines. acsgcipr.org

Kulinkovich-Szymoniak Reaction : This variation utilizes nitriles as substrates, reacting with the titanacyclopropane intermediate to produce primary cyclopropylamines after hydrolysis. wikipedia.org

Aza-Kulinkovich Reaction : This approach employs amides as the starting material, which react with the titanium reagent to yield cyclopropylamines. acsgcipr.org

These methods offer a powerful strategy for constructing the this compound skeleton by starting with a suitably substituted benzonitrile (B105546) or benzamide (B126) and converting it directly into the cyclopropylamine (B47189) moiety. The reaction tolerates a range of functional groups, including ethers and secondary amines. wikipedia.org

| Reaction Name | Substrate | Product | Key Reagents | Reference |

|---|---|---|---|---|

| Kulinkovich Reaction | Ester | Cyclopropanol | RMgX, Ti(O-iPr)₄ | organic-chemistry.orgrsc.org |

| Kulinkovich-Szymoniak Variation | Nitrile | Primary Cyclopropylamine | RMgX, Ti(O-iPr)₄ | wikipedia.org |

| Aza-Kulinkovich Reaction | Amide | Cyclopropylamine | RMgX, Ti(O-iPr)₄ | acsgcipr.org |

Corey-Chaykovsky Reaction for Cyclopropane Formation

The Corey-Chaykovsky reaction is a versatile method for the formation of three-membered rings, including epoxides, aziridines, and cyclopropanes. organic-chemistry.orgwikipedia.org For cyclopropane synthesis, the reaction typically involves the addition of a sulfur ylide to an α,β-unsaturated carbonyl compound (an enone). organic-chemistry.orgyoutube.com The most common ylides used are dimethyloxosulfonium methylide (Corey's ylide) and dimethylsulfonium methylide. adichemistry.com

The mechanism for cyclopropanation proceeds via a conjugate (1,4-addition) of the sulfur ylide to the enone. organic-chemistry.orgyoutube.com This initial addition is followed by an intramolecular nucleophilic attack, where the resulting enolate displaces the sulfide (B99878) or sulfoxide (B87167) group in a ring-closing step to form the cyclopropane ring. adichemistry.com This is often referred to as a Michael-Initiated Ring Closure (MIRC) reaction. adichemistry.com

An important aspect of this reaction is the choice of ylide. Stabilized ylides, like dimethyloxosulfonium methylide, preferentially undergo 1,4-addition with enones to yield cyclopropanes. adichemistry.com In contrast, less stable ylides, such as dimethylsulfonium methylide, tend to react via 1,2-addition at the carbonyl group to form epoxides. adichemistry.com Therefore, for the synthesis of a cyclopropyl derivative, the stabilized Corey's ylide is the reagent of choice. This reaction could be applied to a substrate such as a 4-fluoro-2-cinnamoylaniline derivative, where the enone moiety is cyclopropanated.

| Sulfur Ylide | Typical Substrate (for Cyclopropanation) | Addition Type | Product | Reference |

|---|---|---|---|---|

| Dimethyloxosulfonium methylide (Stabilized) | α,β-Unsaturated Ketone/Ester (Enone) | 1,4-Conjugate Addition | Cyclopropane | organic-chemistry.orgadichemistry.com |

| Dimethylsulfonium methylide (Unstabilized) | α,β-Unsaturated Ketone/Ester (Enone) | 1,2-Addition | Epoxide | adichemistry.com |

Cross-Coupling Reactions for Cyclopropyl Installation

An alternative and highly efficient strategy for the synthesis of this compound involves the direct formation of the aryl-cyclopropyl bond using transition metal-catalyzed cross-coupling reactions. These methods start with a pre-functionalized fluoroaniline (B8554772) derivative and attach the cyclopropyl group in a single step.

Palladium-Catalyzed Suzuki-Miyaura Coupling with Cyclopropylboronic Acids

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for carbon-carbon bond formation, owing to its mild reaction conditions and exceptional tolerance of a wide array of functional groups. nih.gov The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov

For the synthesis of this compound, this reaction would involve the coupling of cyclopropylboronic acid with a 2-halo-4-fluoroaniline (e.g., 2-bromo- or 2-iodo-4-fluoroaniline). Cyclopropylboronic acid is an air- and moisture-stable solid that can be prepared from the corresponding Grignard reagent and trimethylborate. audreyli.com The coupling reaction has been shown to proceed smoothly with a range of aryl bromides, tolerating functionalities such as ketones, esters, nitriles, and amines. audreyli.com Optimization studies have identified palladium acetate (B1210297) with bulky phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃) as an effective catalytic system. audreyli.com The versatility and functional group tolerance make the Suzuki-Miyaura coupling a highly attractive method for the late-stage introduction of the cyclopropyl moiety. nih.gov

| Component | Role | Example | Reference |

|---|---|---|---|

| Aryl Halide | Electrophilic Partner | 2-Bromo-4-fluoroaniline | mdpi.com |

| Organoboron Reagent | Nucleophilic Partner | Cyclopropylboronic acid | audreyli.comresearchgate.net |

| Palladium Catalyst | Catalyzes the C-C bond formation | Pd(OAc)₂, Pd(PPh₃)₄ | audreyli.com |

| Ligand | Stabilizes and activates the catalyst | Tricyclohexylphosphine (PCy₃), SPhos, RuPhos | audreyli.comresearchgate.net |

| Base | Activates the boronic acid | K₃PO₄, K₂CO₃, Cs₂CO₃ | nih.gov |

Negishi Coupling and Other Organometallic Cross-Coupling Strategies

The Negishi coupling is another powerful transition metal-catalyzed reaction that forms carbon-carbon bonds by coupling an organozinc compound with an organic halide or triflate. wikipedia.org The reaction is typically catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the high reactivity of the organozinc nucleophiles, which often allows reactions to proceed under very mild conditions, including at room temperature. organic-chemistry.org

In the synthesis of this compound, this strategy would employ a cyclopropylzinc halide (e.g., cyclopropylzinc bromide) as the coupling partner for a 2-halo-4-fluoroaniline. Cyclopropylzinc reagents can be readily prepared, and their use in Negishi cross-coupling to install an unsubstituted cyclopropyl moiety onto functionalized aryl halides has been shown to be efficient, with high yields and fast reaction rates. researchgate.net The reaction tolerates a wide variety of functional groups and can be catalyzed by either palladium or nickel. wikipedia.org While organozinc reagents are sensitive to air and moisture, recent advancements, including flow chemistry protocols, have improved the handling and reliability of this transformation. nih.gov The Negishi coupling is particularly useful for coupling sp³-hybridized carbons, making it well-suited for installing alkyl groups like cyclopropyl. wikipedia.org

| Component | Role | Example | Reference |

|---|---|---|---|

| Aryl Halide | Electrophilic Partner | 2-Iodo-4-fluoroaniline | wikipedia.org |

| Organozinc Reagent | Nucleophilic Partner | Cyclopropylzinc bromide | researchgate.net |

| Catalyst | Catalyzes C-C bond formation | Pd(PPh₃)₄, Ni(acac)₂, NiCl₂•glyme | wikipedia.orgnih.gov |

| Ligand (for Ni) | Stabilizes and activates the catalyst | Terpyridine, 2,6-bis(N-pyrazolyl)pyridine | nih.gov |

Mechanochemical Approaches for Cross-Coupling

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solution-phase synthesis. nih.gov In the context of synthesizing this compound and its derivatives, mechanochemical approaches to cross-coupling reactions, such as the Buchwald-Hartwig amination, offer significant advantages. These methods often proceed under solvent-free or low-solvent conditions, at ambient temperature, and with reduced reaction times. nih.gov

A plausible mechanochemical synthesis of this compound could involve the palladium-catalyzed cross-coupling of 2-bromo-1-cyclopropyl-4-fluorobenzene (B2936258) with an ammonia (B1221849) surrogate or a protected amine, under ball-milling conditions. nih.gov The mechanical forces generated during milling facilitate the intimate mixing of reactants and catalyst, thereby promoting the reaction in the solid state. This approach avoids the need for bulk solvents, simplifying purification and reducing waste. Research on mechanochemical C-N bond formation has demonstrated the feasibility of coupling a range of aryl halides with various nitrogen nucleophiles, suggesting the potential applicability to the synthesis of complex aniline derivatives. nih.gov

| Parameter | Mechanochemical Approach | Traditional Solution-Phase |

| Solvent | Solvent-free or minimal solvent | Bulk organic solvents |

| Temperature | Typically room temperature | Often requires heating |

| Reaction Time | Generally shorter | Can be lengthy |

| Work-up | Simplified, often direct isolation | Requires extraction and purification |

| Environmental Impact | Lower, reduced waste | Higher, solvent waste |

Functionalization of the Aromatic Ring and Amine Nitrogen

Electrophilic Aromatic Substitution on Fluoroanilines

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the interplay of the directing effects of the amino, fluoro, and cyclopropyl substituents. The amino group is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring through resonance. byjus.com The fluorine atom, while being highly electronegative and thus deactivating the ring towards electrophilic attack through a strong inductive effect, is also an ortho-, para-director due to the lone pairs of electrons that can participate in resonance. researchgate.net The cyclopropyl group is considered a weakly activating group and is also ortho-, para-directing.

In this compound, the positions ortho and para to the strongly activating amino group are the most nucleophilic. The positions available for substitution are C3, C5, and C6. The directing effects of the substituents are summarized below:

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | C1 | Activating, +R > -I | Ortho, Para (to C2, C6, C4) |

| -F | C4 | Deactivating, -I > +R | Ortho, Para (to C3, C5) |

| -c-Pr | C2 | Weakly Activating | Ortho, Para (to C1, C3, C5) |

Considering the combined effects, the C6 position is strongly activated by the ortho-amino group. The C5 position is activated by the para-cyclopropyl group and the ortho-fluoro group. The C3 position is activated by the ortho-cyclopropyl group and the ortho-fluoro group. Given the dominance of the amino group's activating effect, electrophilic substitution is most likely to occur at the positions ortho and para to it. Since the para position (C4) is already substituted with fluorine, the primary sites for electrophilic attack will be the ortho positions, C3 and C5, with the C6 position also being activated. The precise outcome of a specific electrophilic substitution reaction would depend on the nature of the electrophile and the reaction conditions. For instance, bromination of anilines is often difficult to control, leading to poly-substituted products. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) for Cyclopropylamine Introduction

Nucleophilic aromatic substitution (SNAr) provides a pathway for the introduction of a cyclopropylamine moiety onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. masterorganicchemistry.comwikipedia.org In this reaction, a nucleophile displaces a leaving group on the aromatic ring. For the synthesis of this compound derivatives, a suitable starting material would be a difluoro- or nitro-fluoro-aromatic compound. The fluorine atom can act as a good leaving group in SNAr reactions, especially when the ring is activated by other electron-withdrawing substituents. masterorganicchemistry.comnih.gov

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. pressbooks.pub Cyclopropylamine, being a nucleophile due to the lone pair of electrons on the nitrogen atom, can attack an activated aromatic ring to displace a leaving group like fluoride (B91410).

A potential synthetic route could involve the reaction of 1,2,4-trifluorobenzene (B1293510) with a suitable nucleophile to introduce the cyclopropyl group, followed by reaction with an ammonia equivalent, or the direct reaction of a difluoro-nitrobenzene with cyclopropylamine. The reactivity in SNAr reactions with fluoride as the leaving group is often higher than with other halogens. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Conditions | Product |

| Activated Aryl Fluoride | Cyclopropylamine | Base, polar aprotic solvent | Aryl Cyclopropylamine |

| 1,2,4-Trifluorobenzene | Cyclopropylamine | Heat, base | Mixture of isomers including cyclopropyl-fluoroanilines |

Selective Functionalization of the Amino Group (e.g., Acylation, Alkylation)

The primary amino group of this compound is nucleophilic and can readily undergo selective functionalization reactions such as acylation and alkylation.

Acylation: Acylation of the amino group is a common transformation that can be achieved using various acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct. The resulting amide is significantly less basic and less nucleophilic than the starting amine. This modification can be used to protect the amino group or to introduce specific functionalities. nih.gov

Alkylation: Selective alkylation of the amino group can be more challenging as over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts, can occur. Direct alkylation with alkyl halides can be controlled by using a limited amount of the alkylating agent and carefully controlling the reaction conditions. Reductive amination, involving the reaction of the aniline with an aldehyde or ketone to form an imine, followed by reduction, is a more controlled method for the synthesis of secondary and tertiary amines.

| Reaction | Reagent(s) | Product |

| Acylation | Acetyl chloride, pyridine | N-(2-cyclopropyl-4-fluorophenyl)acetamide |

| Acylation | Acetic anhydride, base | N-(2-cyclopropyl-4-fluorophenyl)acetamide |

| Alkylation | Methyl iodide, K₂CO₃ | N-methyl-2-cyclopropyl-4-fluoroaniline |

| Reductive Amination | Benzaldehyde, then NaBH₄ | N-benzyl-2-cyclopropyl-4-fluoroaniline |

Amine Protection and Deprotection Strategies

To prevent unwanted reactions of the amino group during multi-step syntheses, it is often necessary to protect it. researchgate.net A variety of protecting groups are available for amines, with the choice depending on the stability of the protecting group to the reaction conditions required for subsequent steps and the ease of its removal. fishersci.co.ukmasterorganicchemistry.com

Commonly used protecting groups for anilines include:

Carbamates:

Boc (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to a wide range of conditions but is readily removed with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid. fishersci.co.uk

Cbz (benzyloxycarbonyl): Introduced using benzyl (B1604629) chloroformate (Cbz-Cl), it is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. masterorganicchemistry.com

Amides:

Acetyl (Ac): Introduced using acetyl chloride or acetic anhydride, amides are very stable and require harsh conditions (strong acid or base and heat) for removal. libretexts.org

The selection of a protecting group is a critical aspect of synthetic strategy, ensuring orthogonality with other functional groups present in the molecule. researchgate.net

| Protecting Group | Protection Reagent | Deprotection Conditions |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (H₂, Pd/C) |

| Acetyl | Acetyl chloride or acetic anhydride | Strong acid or base with heat |

Asymmetric Synthesis of Chiral this compound Analogs

The synthesis of enantiomerically pure chiral analogs of this compound is of significant interest, particularly for applications in medicinal chemistry where the stereochemistry of a molecule can profoundly influence its biological activity. nih.gov Asymmetric synthesis of these analogs can be approached by either introducing a chiral center into the cyclopropane ring or by functionalizing the molecule with a chiral substituent.

The asymmetric synthesis of chiral cyclopropylamines is a well-established field. nih.govchemrxiv.org Methods include the diastereoselective synthesis from chiral starting materials, the use of chiral catalysts for cyclopropanation reactions, and the enzymatic resolution of racemic mixtures. researchgate.netmdpi.com For example, chiral cyclopropylamines can be prepared from pinene-derived starting materials. rsc.org These chiral building blocks can then be used in cross-coupling or SNAr reactions to construct the chiral this compound framework.

Another approach involves the asymmetric functionalization of a pre-existing this compound scaffold. This could be achieved through the use of chiral reagents or catalysts to introduce a new stereocenter. For instance, asymmetric reduction of a ketone derivative or an asymmetric alkylation of an enolate could be employed.

The development of efficient and stereoselective methods for the synthesis of chiral this compound analogs is a continuing area of research, driven by the demand for new chiral molecules with potential therapeutic applications. chiralpedia.com

| Asymmetric Strategy | Description | Example |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials. | Synthesis from a chiral pinene-derived cyclopropylamine. rsc.org |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to induce stereoselectivity. | Asymmetric cyclopropanation of an alkene with a diazo compound in the presence of a chiral rhodium or copper catalyst. |

| Enzymatic Resolution | Separation of a racemic mixture using an enzyme. | Lipase-catalyzed resolution of a racemic cyclopropylamine derivative. nih.gov |

| Diastereoselective Synthesis | Use of a chiral auxiliary to control the stereochemical outcome of a reaction. | Reaction of a chiral imine with a cyclopropanating agent. |

Enantioselective Cyclopropanation in Chiral Synthesis

Enantioselective cyclopropanation represents a powerful strategy for the synthesis of chiral cyclopropane-containing molecules. While direct enantioselective synthesis of this compound is not extensively detailed in the provided search results, the principles can be inferred from related transformations. These reactions often involve the use of chiral catalysts to control the stereochemical outcome of the cyclopropane ring formation.

One notable approach involves the asymmetric addition of diazomethylphosphonates to styrene (B11656) derivatives catalyzed by chiral ruthenium porphyrins. This method yields trans-cyclopropylphosphonates with high enantiomeric excesses (up to 92% ee). researchgate.net The stereoselectivity is influenced by the symmetry of the chiral catalyst. researchgate.net Although this example does not directly produce an aniline derivative, it highlights a catalytic strategy that could be adapted for the synthesis of chiral precursors to this compound.

Another relevant strategy is the catalytic asymmetric Michael-initiated ring-closure (MIRC) reaction. For instance, chiral cyclopropyl purine (B94841) nucleoside analogues have been synthesized with high diastereoselectivities and enantioselectivities (93–97% ee) using (DHQD)2AQN as a catalyst. nih.gov This demonstrates the potential of organocatalysis in constructing chiral cyclopropane rings.

Biocatalysis also offers a promising avenue for enantioselective cyclopropanation. Engineered myoglobin-based catalysts have been utilized for the stereoselective synthesis of monofluorinated and gem-difluorinated cyclopropanes. wpmucdn.com This biocatalytic approach provides a direct and efficient route to valuable fluorinated cyclopropane building blocks. wpmucdn.com

The table below summarizes key findings in enantioselective cyclopropanation relevant to the synthesis of chiral cyclopropane derivatives.

| Catalyst/Method | Substrates | Product Type | Key Findings |

| Chiral Ruthenium Porphyrins | Styrene derivatives, Diisopropyl diazomethylphosphonate | trans-Cyclopropylphosphonates | Good yields and high enantiomeric excesses (up to 92% ee). researchgate.net |

| (DHQD)2AQN (Organocatalyst) | α-Purine acrylates, α-Bromo-carboxylic esters | Chiral cyclopropyl purine nucleoside analogues | High yields (72-98%), excellent diastereoselectivities, and high enantioselectivities (93-97% ee). nih.gov |

| Engineered Myoglobin | Fluorinated olefins, Diazoacetonitrile | Monofluorinated and gem-difluorinated cyclopropanes | Good yields and enantioselectivities. wpmucdn.com |

Diastereoselective Synthesis through Chiral Induction or Auxiliaries

Diastereoselective synthesis provides an alternative and often highly effective method for controlling stereochemistry during the formation of cyclopropane rings. This approach typically involves the use of a chiral auxiliary, a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. scielo.org.mxsigmaaldrich.com

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. scielo.org.mxsigmaaldrich.com For instance, Ellman's N-tert-butanesulfinyl chiral auxiliary is widely employed for the preparation of chiral amines. osi.lv While a direct application to this compound is not specified, this methodology could be applied to a precursor, such as a ketimine, to introduce the desired stereochemistry before the formation or attachment of the cyclopropyl ring.

A general workflow for chiral auxiliary-mediated synthesis involves:

Attachment of the chiral auxiliary to a prochiral substrate. scielo.org.mx

A diastereoselective reaction that creates one or more new stereocenters under the influence of the auxiliary.

Removal of the chiral auxiliary to yield the enantiomerically enriched product. sigmaaldrich.com

One example of a diastereoselective reaction involves the addition of allylzinc bromide to a diimine derived from glyoxal (B1671930) and a chiral amine. This reaction proceeds with high diastereoselectivity and is a key step in the synthesis of a chiral diamine. researchgate.net Such strategies, which rely on the steric and electronic properties of the chiral auxiliary to favor the formation of one diastereomer over others, are fundamental to modern asymmetric synthesis.

The following table outlines the general steps and considerations in diastereoselective synthesis using chiral auxiliaries.

| Step | Description | Key Considerations |

| Auxiliary Attachment | Covalent bonding of a chiral auxiliary to the substrate. | The auxiliary must be easily attached and subsequently removed under mild conditions. sigmaaldrich.com |

| Diastereoselective Reaction | The key bond-forming reaction that creates the new stereocenter(s). | The chiral auxiliary must effectively control the stereochemical outcome, leading to a high diastereomeric excess. |

| Auxiliary Removal | Cleavage of the chiral auxiliary from the product. | The removal conditions should not racemize or decompose the desired product. The auxiliary should ideally be recoverable for reuse. sigmaaldrich.com |

Catalytic Asymmetric Ring-Opening Reactions with Arylamines

Catalytic asymmetric ring-opening of cyclopropanes with nucleophiles is a powerful method for the synthesis of chiral molecules. snnu.edu.cnnih.gov When an arylamine is used as the nucleophile, this reaction can directly lead to the formation of chiral aniline derivatives.

An efficient catalytic asymmetric ring-opening of donor-acceptor cyclopropanes with primary arylamines has been developed using a chiral heterobimetallic catalyst. nsf.govacs.orgresearchgate.net This reaction produces a variety of chiral γ-amino acid derivatives in high yields (up to 93%) and excellent enantioselectivities (up to 99% ee). nsf.govacs.org Notably, the reaction is tolerant of various substitutions on the aniline nucleophile. For instance, the reaction with 4-fluoroaniline proceeded in good yield (61%) and with high enantioselectivity (93% ee). acs.org

The mechanism of this transformation is believed to proceed through a two-step SN2/proton transfer pathway, where the SN2 reaction is the rate- and enantio-determining step. nsf.govresearchgate.net The bifunctional nature of the heterobimetallic catalyst is crucial for the success of this reaction. nsf.govacs.org

Below is a table summarizing the results of the catalytic asymmetric ring-opening of donor-acceptor cyclopropanes with various anilines.

| Aniline Nucleophile | Product Yield | Enantiomeric Excess (ee) |

| Aniline | 64% | 92% |

| 4-Fluoroaniline | 61% | 93% acs.org |

| 3-Methylaniline | 68% | 90% |

| Dimethyl-4-phenylenediamine | 35% | 99% |

| Disubstituted anilines | 65-86% | 95-97% |

Data sourced from multiple studies on the catalytic asymmetric ring-opening of donor-acceptor cyclopropanes. nsf.govacs.org

Novel and Sustainable Synthetic Routes

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies in the chemical industry. This trend is driven by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. rroij.com

Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the production of chemicals, including aniline derivatives. beilstein-journals.org This approach offers several advantages over traditional batch processing, such as improved safety, better heat and mass transfer, and the potential for automation and scalability. beilstein-journals.org

The reduction of nitroarenes to anilines is a fundamental transformation that has been successfully adapted to continuous-flow conditions. beilstein-journals.orgresearchgate.net For example, a metal-free reduction of nitro compounds to amines using trichlorosilane (B8805176) has been demonstrated in a continuous-flow setup, offering high yields and short reaction times under mild conditions. beilstein-journals.org Another approach utilizes a platinum-on-carbon (Pt/C) catalyst in a packed-bed reactor for the selective hydrogenation of nitroarenes to N-arylhydroxylamines, which can be further reduced to anilines. nih.gov This continuous process demonstrated high conversion and selectivity over an extended period. nih.gov

Biocatalysis can also be integrated into flow systems. An immobilized nitroreductase has been used in a continuous packed-bed reactor for the reduction of aromatic nitro compounds to anilines. nih.govacs.org This chemoenzymatic approach operates at room temperature and pressure in an aqueous buffer, offering a sustainable alternative to traditional methods that often require high pressure and precious-metal catalysts. nih.govacs.org

The table below highlights different continuous-flow methodologies for the synthesis of anilines.

| Method | Reagents/Catalyst | Key Advantages |

| Metal-free reduction | Trichlorosilane, Tertiary amine | Inexpensive reagents, mild and fast reaction conditions, simple setup. beilstein-journals.org |

| Catalytic Hydrogenation | Pt/C catalyst, DMAP additive | High activity and selectivity, mild conditions. nih.gov |

| Biocatalytic Reduction | Immobilized Nitroreductase, Glucose Dehydrogenase | Sustainable (no precious metals, lower energy), aqueous conditions, high chemoselectivity. nih.govacs.org |

Green Chemistry Principles in Synthetic Design

The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. rroij.comatiner.gr These principles are increasingly being applied to the synthesis of anilines and other important chemical intermediates. mdpi.com

Key green chemistry principles relevant to the synthesis of this compound include:

Waste Prevention: Designing syntheses to minimize the generation of waste. nih.gov One-pot and multicomponent reactions are examples of strategies that can reduce waste. nih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. atiner.gr

Less Hazardous Chemical Syntheses: Designing synthetic methods to use and generate substances that possess little or no toxicity to human health and the environment. atiner.grnih.gov The use of biocatalysts and less toxic reagents aligns with this principle. nih.govacs.org

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of auxiliary substances like solvents. When necessary, using safer solvents is preferred. rroij.com Biocatalytic reactions in aqueous media are a prime example of this. nih.govacs.org

Design for Energy Efficiency: Conducting synthetic methods at ambient temperature and pressure whenever possible. atiner.gr

Use of Renewable Feedstocks: Utilizing raw materials and feedstocks that are renewable rather than depleting. atiner.gr

Catalysis: Using catalytic reagents in preference to stoichiometric reagents. Catalysts are used in small amounts and can carry out a single reaction many times. mdpi.com

The application of these principles can lead to more sustainable and economically viable manufacturing processes for this compound and its derivatives. For instance, switching from traditional nitro reduction methods that use stoichiometric metal reductants to catalytic hydrogenation or biocatalysis significantly improves the greenness of the synthesis. nih.govacs.org

Elucidation of Chemical Reactivity and Transformation Pathways of 2 Cyclopropyl 4 Fluoroaniline

Reactivity of the Aromatic Amine Moiety

The primary aromatic amine group is the most reactive site in 2-Cyclopropyl-4-fluoroaniline, participating in a variety of chemical transformations. Its reactivity is a function of the nucleophilicity of the nitrogen atom, which is influenced by the electronic effects of the substituents on the aromatic ring.

The lone pair of electrons on the nitrogen atom of the primary amine in this compound imparts a nucleophilic character to the molecule. This allows it to readily participate in condensation reactions with electrophilic species, most notably carbonyl compounds such as aldehydes and ketones. These reactions typically proceed via the initial formation of a hemiaminal intermediate, which then dehydrates to form an imine or a related product.

While specific studies detailing the condensation reactions of this compound are not extensively documented in the reviewed literature, its behavior can be inferred from the well-established reactivity of anilines. For instance, anilines are known to undergo condensation with β-dicarbonyl compounds in the Combes quinoline (B57606) synthesis to form quinolines. wikipedia.orgiipseries.org Similarly, the Doebner-von Miller reaction utilizes the condensation of anilines with α,β-unsaturated carbonyl compounds to generate quinolines. wikipedia.orgjptcp.comnih.gov The Skraup synthesis, another classic method for quinoline formation, involves the reaction of anilines with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.comwikipedia.orgdrugfuture.com Given the fundamental role of the nucleophilic amine in these transformations, it is highly probable that this compound would serve as a competent substrate in these and similar condensation reactions to produce the corresponding substituted quinoline structures.

Table 1: Classic Quinoline Syntheses Involving Aniline (B41778) Condensation

| Reaction Name | Carbonyl Reactant | Key Features |

| Combes Synthesis | β-Diketones | Acid-catalyzed condensation and cyclization. wikipedia.orgiipseries.org |

| Doebner-von Miller Reaction | α,β-Unsaturated carbonyls | Acid-catalyzed reaction to form substituted quinolines. wikipedia.orgjptcp.comnih.gov |

| Skraup Synthesis | Glycerol (forms acrolein in situ) | Strong acid and oxidizing conditions. pharmaguideline.comwikipedia.orgdrugfuture.com |

The nucleophilic amine of this compound is a key functional handle for the synthesis of a variety of derivatives, including amides, sulfonamides, and more complex heterocyclic structures.

Amides: Amide formation is a common derivatization of primary amines. This compound can react with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides, to form N-(2-cyclopropyl-4-fluorophenyl)amides. While a specific documented synthesis of an amide from this compound was not found in the immediate search results, the general principles of amide synthesis are well-established. For example, a patent describes the preparation of 2-bromo-4-fluoroacetanilide from p-fluoroaniline and acetic anhydride, a reaction that would be expected to proceed similarly with this compound. google.com

Sulfonamides: In a similar fashion, this compound can be converted to the corresponding sulfonamide by reaction with a sulfonyl chloride in the presence of a base. This reaction is a standard method for the synthesis of sulfonamides from primary amines. The synthesis of benzenesulfonamide (B165840) derivatives from anilines is a widely practiced transformation in medicinal chemistry. nih.govtubitak.gov.tr

Heterocycles: Beyond the quinoline syntheses mentioned previously, the amine functionality of this compound serves as a versatile entry point for the construction of various heterocyclic systems. The specific nature of the resulting heterocycle depends on the reaction partner and the conditions employed. For example, reactions with appropriate bifunctional reagents can lead to the formation of benzodiazepines or other fused heterocyclic structures.

The nitrogen atom of this compound can undergo oxidation, leading to the formation of a nitrogen radical cation. This reactive intermediate is central to a series of subsequent chemical transformations, most notably involving the cyclopropyl (B3062369) ring.

The oxidation of this compound can be initiated by a single electron transfer (SET) process. In this step, the aniline derivative donates an electron to a suitable oxidant, which can be a chemical reagent, an electrode in an electrochemical cell, or a photoexcited species. This results in the formation of the corresponding nitrogen radical cation. The ease of this oxidation is influenced by the electronic properties of the substituents on the aromatic ring. While specific electrochemical data for this compound was not found, the general principles of aniline oxidation are well understood.

A key feature of the radical cation of N-cyclopropylanilines is its propensity to undergo a rapid and irreversible ring-opening of the cyclopropyl group. This process is driven by the release of the significant ring strain inherent in the three-membered ring. The ring-opening is a facile process that competes effectively with other potential decay pathways of the radical cation, such as back electron transfer. This irreversible nature makes N-cyclopropylanilines useful as probes for single electron transfer reactions.

The rate of this ring-opening can be influenced by substituents on the aromatic ring. Electron-donating groups tend to stabilize the nitrogen radical cation, thereby slowing down the rate of ring-opening, while electron-withdrawing groups have the opposite effect.

The ring-opening of the cyclopropyl group in the radical cation of an N-cyclopropylaniline does not lead to a neutral radical. Instead, it results in the formation of an iminium distonic radical cation. A distonic radical cation is a species in which the charge and the radical centers are separated. In this case, the positive charge resides on the nitrogen atom, forming an iminium ion, while the radical is located at the terminal carbon of the opened three-carbon chain. This type of reactive intermediate is a key player in the subsequent reactions of oxidized N-cyclopropylanilines. The formation of such distonic radical cations has been a subject of study in mass spectrometry and electron spin resonance spectroscopy.

Oxidative Transformations and Nitrogen Radical Cation Formation

Irreversible Cyclopropyl Ring-Opening Upon Oxidation

Factors Governing Ring-Opening Rates and Regioselectivity

The cleavage of the cyclopropyl ring in molecules like this compound is a complex process governed by a combination of electronic, steric, and stereoelectronic factors. The inherent strain energy of the cyclopropane (B1198618) ring, approximately 28 kcal/mol, provides a significant thermodynamic driving force for ring-opening reactions. acs.org However, the kinetics and regioselectivity (i.e., which C-C bond in the ring breaks) are nuanced.

Electronic Effects: The nature of substituents on both the aromatic ring and the cyclopropyl group itself plays a critical role.

Aromatic Substituents: Electron-donating groups (EDGs) on the aniline ring can stabilize the nitrogen radical cation that may form as an intermediate in certain pathways, thereby slowing the rate of cyclopropyl ring-opening. acs.org Conversely, electron-withdrawing groups (EWGs) are expected to increase the ring-opening rate. acs.org In this compound, the fluorine atom acts as an EWG through its inductive effect, which would favor a faster ring-opening compared to an unsubstituted N-cyclopropylaniline.

Cyclopropyl Substituents: The presence of electron-accepting groups on the cyclopropane ring can polarize a specific σ bond, making the ring susceptible to nucleophilic attack and subsequent opening. acs.orgresearchgate.net This "push-pull" effect can dictate the regioselectivity of the cleavage. acs.org

Stereoelectronic Requirements: For efficient ring opening, particularly in radical cation intermediates, specific orbital alignment is necessary. The cyclopropyl group often needs to be in a "bisected" conformation relative to the aromatic ring's p-orbitals to allow for effective electronic communication. nih.gov If the molecule is constrained in a conformation that does not permit this alignment, the rate of ring-opening can be dramatically reduced. nih.gov

Reaction Conditions: The choice of catalyst or reagent can direct the regioselectivity. For instance, in reactions involving transition metals, the outcome can be determined by the specific metal's interaction with the molecule, such as through halometalation or direct oxidative addition to a C-C bond. researchgate.net Similarly, Lewis or Brønsted acid catalysis can activate the cyclopropane ring towards nucleophilic attack. researchgate.netmdpi.com

The following table summarizes the key factors influencing the ring-opening of the cyclopropyl group:

| Factor | Influence on Ring-Opening | Governs |

|---|---|---|

| Ring Strain | Provides a strong thermodynamic driving force for the reaction. acs.org | Rate & Feasibility |

| Electronic Effects (Substituents) | Electron-withdrawing groups generally accelerate the rate, while electron-donating groups can decelerate it by stabilizing the closed-ring form. acs.org | Rate & Regioselectivity |

| Stereoelectronic Alignment | Proper orbital overlap (e.g., bisected conformation) is required for efficient bond cleavage, especially in radical-mediated pathways. nih.gov | Rate |

| Catalysts/Reagents | The nature of the catalyst (e.g., Lewis acid, transition metal) can determine the activation pathway and which bond is cleaved. researchgate.netresearchgate.net | Regioselectivity & Rate |

Reactivity of the Cyclopropyl Group

Strained Ring-Opening Reactions (excluding oxidative pathways)

The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under various non-oxidative conditions, such as with electrophiles, nucleophiles, or under thermal activation. researchgate.netbeilstein-journals.org Cyclopropanes bearing an electron-accepting group can react as electrophiles in polar, ring-opening reactions. researchgate.net

In the context of this compound, the molecule itself does not have a strongly activating donor-acceptor pattern on the cyclopropane ring. However, under acidic conditions, protonation of the aniline nitrogen would transform the substituent into a strong electron-withdrawing ammonium (B1175870) group. This activation could facilitate a nucleophilic attack on the cyclopropane ring, leading to its opening. The regioselectivity of such an attack would be influenced by both steric hindrance from the aromatic ring and the electronic stabilization of the resulting intermediate.

Furthermore, donor-acceptor (D-A) cyclopropanes are known to undergo ring-opening with nucleophiles, often triggered by a Lewis acid catalyst that coordinates to the electron-withdrawing group. scispace.com These reactions proceed through a zwitterionic intermediate, highlighting the polarized nature of the strained ring system. mdpi.com

Influence on Aromatic System Reactivity and Electron Distribution

The cyclopropyl group exerts a significant electronic influence on the attached aromatic ring, behaving in a manner analogous to a vinyl group or a C=C double bond. stackexchange.comwikipedia.org This is explained by the unique bonding structure within the three-membered ring, described by the Walsh and Coulson-Moffitt orbital models. wikipedia.org The C-C bonds have substantial p-character, allowing them to participate in conjugation with adjacent π-systems. stackexchange.com

Key electronic influences include:

π-Electron Donation: The cyclopropyl group is a very good π-electron donor through hyperconjugation. stackexchange.com It can donate electron density into the aromatic ring, thereby activating it towards electrophilic aromatic substitution. This effect would be additive to the strong activating effect of the amine group.

Carbocation Stabilization: This electron-donating ability makes the cyclopropyl group effective at stabilizing adjacent positive charges. wikipedia.org This is relevant in the context of electrophilic aromatic substitution, where the cyclopropyl group would help to stabilize the positive charge of the arenium ion intermediate.

Reactivity of the Fluorine Atom and its Influence on the Aromatic Ring

Electronic Effects on Ring Reactivity (e.g., Activating/Deactivating)

The fluorine atom has a dual electronic effect on the aromatic ring to which it is attached.

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. It pulls electron density away from the ring through the sigma bond, which deactivates the ring towards electrophilic attack compared to unsubstituted benzene (B151609). stackexchange.com This effect also causes the carbon atom to which the fluorine is attached to gain a net positive charge. nih.govacs.org

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system. nih.govacs.org This resonance effect increases the electron density on the ring, particularly at the ortho and para positions.

Participation in Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom on an aromatic ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org While the C-F bond is very strong, making fluoride (B91410) a poor leaving group in reactions like SN2, it is surprisingly effective in SNAr. stackexchange.com

The mechanism of an SNAr reaction involves two steps:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. This step is typically slow and rate-determining because it involves the loss of aromaticity. stackexchange.comwikipedia.org

Elimination of the Leaving Group: The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored. This step is generally fast. stackexchange.com

The following table compares the relative reactivity of halogens in SNAr reactions on an activated aromatic ring.

| Halogen (X) | Relative Rate of Substitution | Reason for Reactivity |

|---|---|---|

| F | Highest | Strong inductive effect (-I) strongly stabilizes the Meisenheimer complex (rate-determining step). stackexchange.com |

| Cl | Intermediate | Moderate inductive effect and better leaving group ability than F. |

| Br | Intermediate | Weaker inductive effect but good leaving group ability. |

| I | Lowest | Weakest inductive effect; excellent leaving group ability is not relevant to the slow step. stackexchange.com |

Cross-Coupling Reactivity of Halogenated this compound Analogs

While specific literature on the cross-coupling reactions of halogenated this compound is not extensively detailed, its reactivity can be predicted based on well-established palladium-catalyzed cross-coupling methodologies applied to structurally similar compounds, such as other ortho-substituted anilines. The presence of the aniline and cyclopropyl groups, along with a halogen substituent, makes these analogs versatile substrates for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of complex organic molecules for pharmaceuticals and materials science. nih.govresearchgate.net

The primary reactions anticipated for these analogs are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a bromo- or iodo-substituted this compound with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.govlibretexts.org The reaction is highly valued for its mild conditions and tolerance of a wide array of functional groups. nih.gov For an ortho-substituted aniline substrate, catalyst selection is crucial to achieve high yields. Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, are effective for such sterically hindered substrates. nih.govnih.gov

Buchwald-Hartwig Amination: This powerful method is used to form aryl-amine bonds. wikipedia.orgorganic-chemistry.orgacsgcipr.org A halogenated this compound analog could be coupled with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand, and a base. The development of specialized ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under relatively mild conditions. wikipedia.org

The table below illustrates potential cross-coupling reactions and the typical conditions used for analogous substrates, which could be adapted for halogenated this compound.

| Reaction Type | Coupling Partners | Typical Catalyst System | Base | Solvent | Expected Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | (X = Br, I) Aryl-boronic acid (Ar-B(OH)₂) | Pd(OAc)₂ or Pd₂(dba)₃ + SPhos, XPhos, or CataXCium A | K₃PO₄ or K₂CO₃ | Toluene, Dioxane, or THF/H₂O | Biaryl aniline derivative |

| Buchwald-Hartwig | (X = Br, I) Primary/Secondary Amine (R¹R²NH) | Pd(OAc)₂ or [Pd(allyl)Cl]₂ + BINAP, XPhos, or RuPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | N-Aryl diamine derivative |

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms of transformations involving this compound is essential for optimizing reaction conditions and extending their synthetic utility. This involves a combination of experimental and computational approaches.

Experimental studies are fundamental to elucidating reaction mechanisms. For the key cross-coupling transformations discussed, several techniques could be employed:

Kinetic Studies: By systematically varying the concentrations of the substrate, coupling partner, catalyst, ligand, and base, the reaction rate's dependence on each component can be determined. This helps to identify the species involved in the rate-determining step of the catalytic cycle. For instance, in many Buchwald-Hartwig aminations, the oxidative addition of the aryl halide to the palladium(0) complex is the rate-limiting step. wikipedia.org

Isotopic Labeling: The use of isotopically labeled reagents (e.g., using deuterium) can trace the path of specific atoms throughout the reaction. For example, a kinetic isotope effect (KIE) study could help determine if a specific C-H or N-H bond cleavage is involved in the rate-determining step.

Intermediate Trapping and Characterization: Under specific conditions (e.g., low temperature), it is sometimes possible to isolate and characterize key catalytic intermediates, such as the oxidative addition complex (L₂Pd(Ar)X) or the amido complex (L₂Pd(Ar)NR¹R²). Spectroscopic techniques like NMR and X-ray crystallography are invaluable for identifying these transient species.

Catalyst Resting State Analysis: Identifying the predominant form of the catalyst during the reaction (the "resting state") provides insight into which step of the catalytic cycle is the slowest. For palladium-catalyzed aminations, the resting state can vary depending on the specific reactants and conditions. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms at the molecular level. rsc.orgsemanticscholar.org These methods can provide detailed information that is often difficult or impossible to obtain experimentally. researchgate.net

For transformations involving this compound, DFT calculations could be used to:

Map Potential Energy Surfaces: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows for the identification of the most likely reaction mechanism from several possibilities.

Characterize Transition States: The geometry and energy of transition states can be precisely calculated. This information is crucial for understanding the factors that control the reaction rate and selectivity. For example, calculations could reveal why a particular ligand accelerates a cross-coupling reaction by lowering the energy of the reductive elimination transition state.

Analyze Substituent Effects: Computational models can effectively predict how changing substituents on the aniline ring (e.g., the cyclopropyl or fluoro groups) influences the electronic structure and reactivity of the molecule. dntb.gov.ua This can explain observed reactivity trends and guide the design of new substrates or catalysts. A DFT study on the phosphine-catalyzed ring-opening of cyclopropyl ketones, for example, successfully elucidated the most favorable reaction pathway by comparing multiple potential routes. rsc.org Similarly, computational studies on halosubstituted anilines have provided insights into their structure and vibrational spectra, which are foundational for understanding their reactivity. researchgate.net

By combining these experimental and computational approaches, a comprehensive understanding of the chemical reactivity and transformation pathways of this compound and its derivatives can be achieved.

Applications of 2 Cyclopropyl 4 Fluoroaniline As a Versatile Synthetic Intermediate

Building Block for Pharmaceutical Scaffolds

The 2-cyclopropyl-4-fluoroaniline moiety is a key component in the design of various pharmaceutical scaffolds. Its structural features are leveraged to create compounds with enhanced potency, selectivity, and improved drug-like properties.

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer ed.ac.uk. Small molecule kinase inhibitors have become a major class of therapeutic agents ed.ac.ukmdpi.com. The anilinopyrimidine and anilinoquinazoline (B1252766) scaffolds are common chemotypes found in a significant percentage of clinically approved kinase inhibitor drugs mdpi.com.

This compound serves as a crucial building block for these scaffolds. The aniline (B41778) nitrogen allows for its incorporation into heterocyclic systems, while the fluorinated phenyl ring can form key interactions within the ATP-binding site of the target kinase. The cyclopropyl (B3062369) group, positioned ortho to the amino group, can be strategically utilized to probe lipophilic pockets within the kinase active site soci.org. This can lead to improved potency and, importantly, enhanced selectivity for the target kinase over other closely related kinases, which is a significant challenge in kinase inhibitor design soci.org.

Quinolone and fluoroquinolone antibiotics are a major class of broad-spectrum synthetic antibacterials used extensively in both human and veterinary medicine wikipedia.orgnih.gov. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication nih.govnih.gov. The chemical structure of these antibiotics has been extensively modified to improve their activity spectrum and pharmacokinetic properties nih.gov.

This compound is an important precursor for the synthesis of modern fluoroquinolones. Two structural features are particularly critical for high antibacterial potency: a fluorine atom at the C-6 position and a cyclopropyl group at the N-1 position of the quinolone core nih.govmdpi.com. The C-6 fluorine atom significantly enhances DNA gyrase inhibitory activity and broadens the spectrum to include staphylococci nih.gov. The N-1 cyclopropyl group is considered one of the most potent substituents for activity against Enterobacteriaceae and Pseudomonas species nih.gov.

Synthetic strategies, such as the Gould-Jacobs reaction, can utilize aniline derivatives to construct the quinolone ring system mdpi.com. By using N-cyclopropyl-4-fluoroaniline derivatives, which can be prepared from precursors like this compound, medicinal chemists can efficiently assemble the core structure of highly potent fluoroquinolone antibiotics googleapis.com.

The development of complex, multi-targeted drug molecules is a key strategy in modern pharmacology. Cabozantinib is a prime example, acting as a potent inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR2, and RET chemicalbook.comresearchgate.net. It is used in the treatment of various cancers chemicalbook.comresearchgate.net. The chemical structure of Cabozantinib features a central aniline ring linked to a quinoline (B57606) ether on one side and a cyclopropane-1,1-dicarboxamide on the other google.com.

This compound is a strategic building block for the synthesis of Cabozantinib analogs and other complex drug molecules. The synthesis of Cabozantinib itself involves the coupling of an aniline derivative with a cyclopropane-containing acid derivative researchgate.netgoogle.com. Specifically, intermediates like methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate are prepared from 4-fluoroaniline (B128567) researchgate.net. Using this compound as a starting material could provide an alternative and efficient route to novel analogs. This advanced intermediate provides both the necessary fluoroaniline (B8554772) moiety and a cyclopropyl group, allowing chemists to explore structural modifications at the cyclopropane (B1198618) ring itself. Research into fluorinated cyclopropyl analogs of Cabozantinib has already demonstrated that modifications in this part of the molecule can lead to improved inhibitory effects nih.gov.

The incorporation of fluorine atoms and cyclopropyl groups are two of the most powerful and widely used strategies in medicinal chemistry to optimize the pharmacokinetic properties of drug candidates. This compound combines both of these valuable motifs in a single, versatile building block.

Metabolic Stability: The substitution of a hydrogen atom with fluorine creates a very strong carbon-fluorine (C-F) bond. This can be used to block sites on a molecule that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and metabolic stability researchgate.netmdpi.com. The cyclopropyl group is also known to enhance metabolic stability. Its rigid, compact structure is less prone to metabolism compared to more flexible alkyl chains nih.gov.

Lipophilicity: Lipophilicity is a critical parameter that affects a drug's absorption, distribution, and cell permeability. Both fluorine and cyclopropyl groups can modulate lipophilicity in a predictable manner. While highly fluorinated groups like trifluoromethyl often increase lipophilicity, a single fluorine atom can sometimes reduce it or have a minimal effect, depending on the molecular context beilstein-journals.orgresearchgate.netnih.gov. The cyclopropyl group generally increases lipophilicity compared to a linear propyl group but to a lesser extent than a bulkier tert-butyl group, offering a fine-tuning mechanism for this property nih.gov. This modulation helps in achieving the optimal balance required for good oral bioavailability and cell penetration.

Table 1: Impact of Structural Moieties on Pharmacokinetic Properties

| Structural Feature | Effect on Lipophilicity | Effect on Metabolic Stability |

| 4-Fluoro | Modulates lipophilicity; can decrease it relative to an unsubstituted phenyl ring beilstein-journals.orgresearchgate.net. | Increases metabolic stability by blocking sites of oxidation due to the high C-F bond strength mdpi.com. |

| 2-Cyclopropyl | Increases lipophilicity; provides a conformationally rigid structure nih.gov. | Enhances metabolic stability; less susceptible to metabolism than linear alkyl chains researchgate.netnih.gov. |

Intermediate in Agrochemical Synthesis

The principles of rational drug design, particularly the use of fluorine and specific alkyl groups to enhance efficacy, are also applied extensively in the development of modern agrochemicals.

The introduction of fluorine into agrochemical candidates is a well-established strategy to increase their potency and stability researchgate.net. Fluorinated compounds are found in a large percentage of modern herbicides, fungicides, and insecticides researchgate.netrhhz.net. Substituted fluoroanilines are common starting materials for many of these products rhhz.netnih.gov. For instance, 4-fluoroaniline is a key raw material in the synthesis of the fungicide fluindapyr rhhz.net. Similarly, other halogenated fluoroanilines serve as essential intermediates for crop protection chemicals nbinno.com.

This compound is a valuable intermediate for the synthesis of next-generation pesticides and herbicides. The fluoroaniline core can be incorporated into various heterocyclic systems known to have pesticidal or herbicidal activity. The cyclopropyl group can contribute to enhanced biological activity and favorable environmental properties. By providing these two key structural features in one molecule, this compound allows for the efficient creation and optimization of new agrochemical leads.

Chemical Strategies for Enhancing Environmental Stability and Efficacy of Agrochemicals

The strategic incorporation of specific functional groups is a cornerstone of modern agrochemical design, aiming to enhance efficacy, metabolic stability, and environmental profile. While direct data on agrochemicals synthesized from this compound is not extensively detailed in public literature, the constituent moieties of the molecule—the fluoro and cyclopropyl groups—are known to impart desirable properties.

The inclusion of fluorine atoms into active ingredients is a widely utilized strategy in the agrochemical industry. Fluorination can significantly increase the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes in target pests and in the environment. This enhanced stability can lead to a longer half-life of the agrochemical, potentially allowing for lower application rates and extended periods of control. Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, which can lead to stronger binding to target enzymes or receptors, thereby increasing its biological efficacy.

The cyclopropyl group is another valuable structural motif in medicinal and agrochemical chemistry. Its rigid, three-dimensional structure can lock the conformation of a molecule, leading to a more precise fit with its biological target. This conformational constraint can increase potency and selectivity. The cyclopropyl ring is also recognized by metabolic enzymes, and its presence can influence the metabolic fate of the parent molecule, sometimes directing metabolism away from pathways that lead to rapid deactivation. The combination of both a fluorine atom and a cyclopropyl group on an aniline scaffold, as seen in this compound, presents a compelling building block for the synthesis of next-generation agrochemicals with potentially improved performance and environmental characteristics.

Contribution to the Development of Novel Catalytic Systems and Synthetic Methodologies

This compound and related cyclopropylanilines have emerged as highly valuable synthons in the development of novel synthetic methodologies, particularly in the field of visible-light photoredox catalysis. beilstein-journals.org These compounds serve as precursors to key reactive intermediates that enable the construction of complex molecular architectures under mild conditions.

A significant contribution is the development of intermolecular [3+2] annulation reactions between cyclopropylanilines and various unsaturated partners like alkynes, enynes, and alkenes. nih.govrsc.org This methodology provides a powerful and efficient route to synthesize diverse five-membered heterocyclic compounds, which are prevalent structures in pharmaceuticals and biologically active molecules.

The underlying mechanism of this transformation involves the single-electron transfer (SET) oxidation of the cyclopropylaniline by a photoexcited catalyst. acs.org This oxidation generates a nitrogen radical cation, which rapidly undergoes an irreversible ring-opening of the strained cyclopropyl group. acs.org The process results in the formation of a "distonic radical cation," an intermediate that possesses both a radical carbon and a cationic iminium group. beilstein-journals.orgacs.org This versatile intermediate can then be intercepted by an alkene or alkyne to initiate the [3+2] cycloaddition, rapidly building molecular complexity from simple starting materials. nih.gov

The utility of this synthetic method is enhanced by the ability to optimize the catalytic system. Studies have compared different photoredox catalysts to improve the efficiency of the annulation process. For instance, ruthenium-based catalysts have proven effective, and optimizations can lead to significant improvements in product yield. nih.gov

Table 1: Effect of Photocatalyst on the [3+2] Annulation of a Cyclopropylaniline This table is representative of findings on catalyst optimization for the annulation reaction.

| Catalyst | Reported Yield |

| Ru(bpz)₃(PF₆)₂ | High |

| Cyclometalated Iridium Complex 1 | Lower than Ru(bpz)₃(PF₆)₂ |

| Cyclometalated Iridium Complex 2 | Lower than Ru(bpz)₃(PF₆)₂ |

Source: Adapted from findings on catalyst optimization in photoredox annulation reactions. nih.gov

This methodology has been further advanced through the development of asymmetric variants, enabling the enantioselective synthesis of chiral cyclopentylamines. rsc.org By employing chiral hydrogen-bonding catalysis, researchers have been able to control the stereochemistry of the radical addition, producing enantioenriched products that are of high value in pharmaceutical development. rsc.org The ability to use cyclopropylanilines to forge new carbon-carbon and carbon-nitrogen bonds under photochemical conditions represents a significant advance in synthetic organic chemistry, providing access to valuable and diverse chemical structures. nih.gov

Structure Reactivity Relationship Studies and Conformational Analysis in 2 Cyclopropyl 4 Fluoroaniline Systems

Electronic Effects of Cyclopropyl (B3062369) and Fluorine Substituents on Aromatic Systems

The electronic character of the benzene (B151609) ring in 2-Cyclopropyl-4-fluoroaniline is significantly modulated by the inductive and resonance effects of both the cyclopropyl and fluorine substituents. These effects alter the electron density of the aromatic system, thereby influencing its reactivity towards various chemical transformations.

Inductive and Resonance Contributions